(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid
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Overview
Description
(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Toluene is nitrated to form nitrotoluene.
Reduction: The nitro group is reduced to an amine group, forming aminotoluene.
Sulfonylation: Aminotoluene is then sulfonylated to introduce the toluene-4-sulfonyl group.
Methylation: The amine group is methylated to form methyl-(toluene-4-sulfonyl)-amine.
Coupling: This intermediate is then coupled with phenoxyacetic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-propionic acid
- (4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-butyric acid
- (4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-valeric acid
Uniqueness
(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-3-9-15(10-4-12)23(20,21)17(2)13-5-7-14(8-6-13)22-11-16(18)19/h3-10H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCHJSYHCNININ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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